Lansoprazole, chemically known as (R)-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is a substituted benzimidazole classified as a proton pump inhibitor (PPI). [, ] PPIs are a group of drugs that effectively reduce gastric acid production by irreversibly blocking the H+/K+-ATPase enzyme system found in the parietal cells of the stomach lining. [] While Lansoprazole itself is not directly used in scientific research outside of pharmacological studies, its derivatives and intermediates serve as valuable tools in various research areas.
Lansoprazole synthesis typically involves a multi-step process starting with 2,3-lutidine or 3-picoline. [] A common approach involves the following steps:
Different research groups have explored alternative synthetic routes and optimized reaction conditions to improve yields and purity. For example, some studies report using ammonium molybdate as a catalyst and hydrogen peroxide as the oxidant for a more cost-effective and environmentally friendly approach. [] Other methods explore using different halogenating agents, merging reaction steps, and employing microwave irradiation to enhance reaction rates and yields. [, , ]
Lansoprazole consists of a benzimidazole ring system linked to a pyridine ring via a methylsulfinyl bridge. [, , ] The pyridine ring is further substituted with a methyl group and a 2,2,2-trifluoroethoxy group at the 3 and 4 positions, respectively. [, , ] The sulfur atom in the methylsulfinyl bridge acts as a chiral center, resulting in two enantiomers: (R)-Lansoprazole and (S)-Lansoprazole. [, , ] The (R)-enantiomer exhibits higher pharmacological activity and is the desired form for therapeutic use. [, , ]
Structural studies using X-ray crystallography have provided detailed insights into the spatial arrangement of atoms in Lansoprazole and its derivatives. [, , , ] These studies have revealed various intermolecular interactions, such as hydrogen bonding and π-π stacking, contributing to crystal packing stability. [, , ] Further analysis of crystal structures has also identified different polymorphic forms of Lansoprazole, with varying physicochemical properties. [, , , ]
Lansoprazole is a prodrug that requires acid-catalyzed conversion to its active form within the parietal cells of the stomach. [, ] The active metabolite then binds to the cysteine residues of the H+/K+-ATPase enzyme, irreversibly inhibiting its activity. [, ] This inhibition effectively blocks the final step of gastric acid secretion into the stomach lumen.
Lansoprazole is a white to yellowish powder with a slightly sulfurous odor. [] It is practically insoluble in water but soluble in organic solvents like ethanol, methanol, and methylene chloride. [] The melting point of Lansoprazole is around 155-156°C. [] It exists as a racemic mixture of (R)- and (S)-enantiomers, but the (R)-enantiomer is the more active form. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6